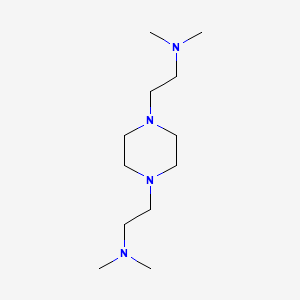
Gadolinium--manganese (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium–manganese (1/2) is a compound that combines gadolinium and manganese in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing gadolinium–manganese compounds involves the use of manganese dioxide nanosheets grown on the surface of gadolinium-doped nanoparticles. The process typically includes the following steps:
Preparation of Gadolinium-Doped Nanoparticles: Gadolinium ions are incorporated into a host matrix, such as sodium fluoride, to form gadolinium-doped nanoparticles.
Growth of Manganese Dioxide Nanosheets: Manganese dioxide nanosheets are grown on the surface of the gadolinium-doped nanoparticles using a chemical vapor deposition method or a wet chemical method.
Surface Modification: The resulting nanoparticles are often modified with biocompatible polymers, such as DSPE-PEG2000, to enhance their stability and biocompatibility.
Industrial Production Methods
Industrial production of gadolinium–manganese compounds may involve large-scale chemical synthesis techniques, such as the polyol method, where diethylene glycol is used as a solvent to facilitate the formation of gadolinium nanoparticles at controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium–manganese compounds undergo various chemical reactions, including:
Oxidation: The manganese component can undergo oxidation reactions, particularly in the presence of oxygen or other oxidizing agents.
Reduction: Reduction reactions can occur, especially under reducing conditions or in the presence of reducing agents.
Substitution: Substitution reactions may involve the replacement of ligands or other atoms within the compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or hydrazine are used in reduction reactions.
Reaction Conditions: Reactions typically occur under controlled temperature and pH conditions to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese dioxide can lead to the formation of higher oxidation state manganese oxides, while reduction can produce lower oxidation state manganese compounds .
Applications De Recherche Scientifique
Gadolinium–manganese compounds have a wide range of scientific research applications, including:
Medical Imaging: These compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties, which enhance image contrast.
Renewable Energy: The compounds are explored for their potential in enhancing the efficiency of oxygen evolution reactions, which are crucial for renewable energy technologies.
Mécanisme D'action
The mechanism by which gadolinium–manganese compounds exert their effects involves several molecular targets and pathways:
Radiosensitization: In cancer treatment, these compounds enhance the production of reactive oxygen species (ROS) in the tumor microenvironment, leading to increased DNA damage and apoptosis in cancer cells.
MRI Contrast Enhancement: The paramagnetic properties of gadolinium ions shorten the spin-lattice relaxation time (T1) of water protons, thereby enhancing MRI contrast.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gadolinium-Based Contrast Agents: Commonly used in MRI, these agents include gadopentetate dimeglumine and gadodiamide.
Manganese-Based Contrast Agents: Manganese-based agents, such as manganese-N-picolyl-N,N’,N’-trans-1,2-cyclohexenediaminetriacetate, are explored as alternatives to gadolinium-based agents due to their lower toxicity.
Uniqueness
Gadolinium–manganese compounds are unique in their ability to combine the beneficial properties of both gadolinium and manganese. This combination allows for enhanced imaging capabilities and therapeutic effects, making them highly valuable in medical and industrial applications.
Propriétés
Numéro CAS |
12024-68-9 |
|---|---|
Formule moléculaire |
GdMn2 |
Poids moléculaire |
267.1 g/mol |
Nom IUPAC |
gadolinium;manganese |
InChI |
InChI=1S/Gd.2Mn |
Clé InChI |
PFNHAUAOEGGGBH-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



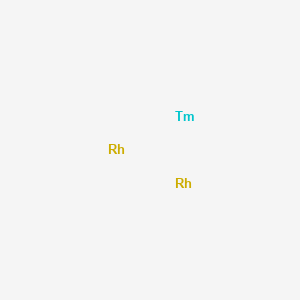
![ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate](/img/structure/B14721012.png)
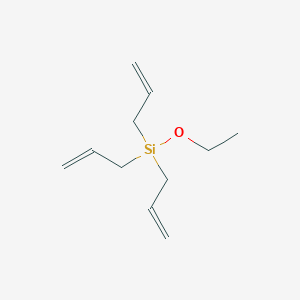
![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)
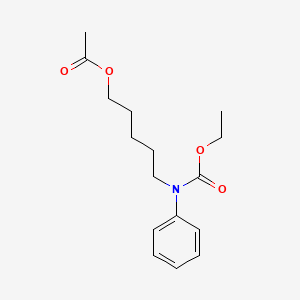

![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)
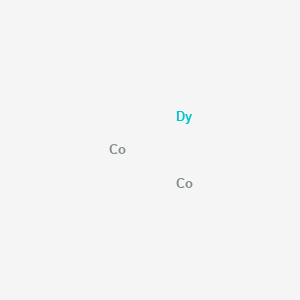
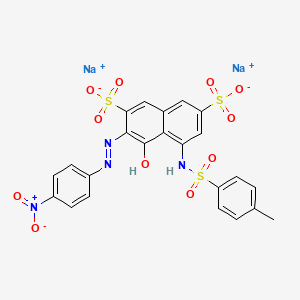
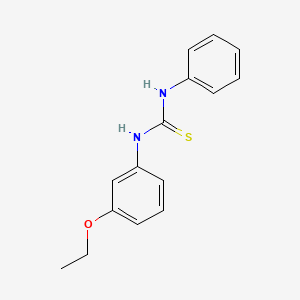
![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)
